5-(Ethanesulfonyl)-2-fluorobenzoic acid

Lipophilicity Drug Discovery ADME

Select 5-(Ethanesulfonyl)-2-fluorobenzoic acid (CAS 898258-55-4) for its precise 2-fluoro,5-ethanesulfonyl substitution pattern, which ensures distinct electronic properties and metabolic stability compared to reactive sulfonyl fluorides or regioisomers. With a robust carboxylic acid handle, a non-labile ethanesulfonyl group, and a melting point of 129-131 °C, it is the predictable, traceable choice for synthesizing COX-2-targeted libraries and developing validated pharmaceutical impurity reference standards.

Molecular Formula C9H9FO4S
Molecular Weight 232.23 g/mol
CAS No. 898258-55-4
Cat. No. B3372385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethanesulfonyl)-2-fluorobenzoic acid
CAS898258-55-4
Molecular FormulaC9H9FO4S
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
InChIInChI=1S/C9H9FO4S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
InChIKeyPEGYNVXLVMKJDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Ethanesulfonyl)-2-fluorobenzoic acid (CAS 898258-55-4): A Defined Fluoroarylsulfonyl Building Block


5-(Ethanesulfonyl)-2-fluorobenzoic acid (CAS 898258-55-4) is a specialized fluorinated benzoic acid derivative featuring an ethanesulfonyl group at the 5-position and a fluorine atom at the 2-position of the benzene ring . With a molecular formula of C9H9FO4S and a molecular weight of 232.23 g/mol, this compound is offered as a versatile research scaffold with a defined purity profile, making it suitable for use as a synthetic intermediate and as a reference standard in analytical method development [1]. Its unique substitution pattern imparts distinct electronic and steric properties that differentiate it from positional isomers and other sulfonyl-fluorobenzoic acid analogs, a critical consideration for researchers requiring precise molecular architecture in drug discovery and material science applications [2].

Why Generic Substitution Fails: The Critical Role of Regioisomerism and Sulfonyl Group Identity in 5-(Ethanesulfonyl)-2-fluorobenzoic acid


Generic substitution among fluorobenzoic acid sulfonyl derivatives is not feasible due to the profound impact of substituent position and sulfonyl group chemistry on physicochemical properties, reactivity, and potential biological interactions. The target compound, 5-(Ethanesulfonyl)-2-fluorobenzoic acid, possesses a specific 2-fluoro, 5-ethanesulfonyl substitution pattern that governs its electronic distribution, steric accessibility, and overall molecular topology . Simple regioisomers, such as 4-(ethylsulfonyl)-3-fluorobenzoic acid, or compounds with different sulfonyl moieties (e.g., fluorosulfonyl instead of ethanesulfonyl) exhibit distinct reactivity profiles due to altered leaving group potential and electrophilicity . Furthermore, the presence of a robust, non-labile ethanesulfonyl group, as opposed to the more reactive fluorosulfonyl group, dictates the compound's suitability for applications requiring stability under various reaction conditions or as a defined impurity standard, where a specific retention time and spectral signature are essential [1]. The quantitative comparisons provided below detail these critical differences.

Quantitative Differentiation of 5-(Ethanesulfonyl)-2-fluorobenzoic acid from Key Analogs


Differentiation by Predicted Lipophilicity (clogP) Relative to 2-Ethyl-5-(fluorosulfonyl)benzoic acid

The predicted octanol-water partition coefficient (clogP) serves as a critical indicator of a compound's lipophilicity, influencing its membrane permeability and potential off-target binding in biological assays. 5-(Ethanesulfonyl)-2-fluorobenzoic acid exhibits a clogP of approximately 0.999 [1]. In contrast, its close analog, 2-ethyl-5-(fluorosulfonyl)benzoic acid (CAS 1955519-92-2), which features a fluorosulfonyl (-SO2F) group instead of an ethanesulfonyl (-SO2Et) group, has a reported clogP of 1.723 . This difference of 0.724 log units indicates that the target compound is less lipophilic, which can translate to higher aqueous solubility and potentially a different pharmacokinetic profile, a key differentiator for medicinal chemistry programs [2].

Lipophilicity Drug Discovery ADME Physicochemical Properties

Thermal Stability Comparison: Melting Point and Boiling Point Distinctions from 2-(Ethylsulfonyl)benzoic acid

Thermal properties are essential for selecting compounds for reactions or formulations involving heat. 5-(Ethanesulfonyl)-2-fluorobenzoic acid demonstrates a melting point range of 129-131 °C, indicative of a crystalline solid at room temperature [1]. Its predicted boiling point is 440.1 ± 45.0 °C at 760 mmHg [2]. In comparison, 2-(ethylsulfonyl)benzoic acid (CAS 161058-27-1), which lacks the fluorine substituent, is also a solid but with a different melting point of 149 °C . The lower melting point and higher predicted boiling point of the target compound are consequences of the 2-fluoro substitution, which alters intermolecular forces and hydrogen bonding networks, directly impacting its behavior during recrystallization and high-temperature synthetic steps.

Thermal Stability Material Science Formulation Synthetic Chemistry

Synthetic Utility: Defined Purity Profile for Use as a Reference Standard and Intermediate

A key differentiator in procurement is the compound's defined purity and its designated role as a research tool. 5-(Ethanesulfonyl)-2-fluorobenzoic acid is commercially available with a guaranteed minimum purity of 95% and is specifically labeled for use as a versatile small molecule scaffold and as an impurity reference standard [1]. While many sulfonyl benzoic acid analogs are offered at similar purity levels (e.g., 4-(ethylsulfonyl)-3-fluorobenzoic acid at 97% ), the explicit designation of the target compound as a reference standard for analytical method development provides a distinct, non-interchangeable value proposition. This application is supported by its unique InChIKey (PEGYNVXLVMKJDU-UHFFFAOYSA-N) and a defined molecular structure, which ensures it can serve as a specific, identifiable marker in complex mixtures [2].

Analytical Chemistry Quality Control Impurity Profiling Synthetic Intermediate

Reactivity Distinction: Ethanesulfonyl vs. Fluorosulfonyl as a Leaving Group in Medicinal Chemistry

The reactivity of the sulfonyl group is a key determinant of a compound's function in biological systems. 5-(Ethanesulfonyl)-2-fluorobenzoic acid contains an ethanesulfonyl (-SO2Et) group, which is generally stable and not a good leaving group under physiological conditions. This contrasts sharply with 4-(fluorosulfonyl)benzoic acid (4-FSB, CAS 455-26-5) and other aryl fluorosulfonyl compounds, where the -SO2F group acts as a potent electrophile, enabling covalent modification of enzyme active sites. For instance, 4-FSB has been shown to time-dependently inactivate glutathione S-transferase (GST) isozyme 4-4 by covalently modifying Tyr115, with inactivation observed at pH 7.5 and 25 °C [1]. Similarly, 2-ethyl-5-(fluorosulfonyl)benzoic acid has been used to synthesize a derivative with enhanced anti-inflammatory activity in vitro . The target compound, lacking this warhead, is not suited for such covalent inhibition applications, a critical selection factor for biologists and medicinal chemists.

Covalent Inhibition Enzyme Mechanism Medicinal Chemistry Sulfonyl Fluorides

Application Scenarios Where 5-(Ethanesulfonyl)-2-fluorobenzoic acid Provides Measurable Advantages


As a Defined Intermediate in the Synthesis of COX-2 Inhibitor Scaffolds

Fluoro-substituted benzenesulfonyl compounds are established scaffolds for cyclooxygenase-2 (COX-2) inhibitors, as described in patents for treating inflammation [1]. 5-(Ethanesulfonyl)-2-fluorobenzoic acid, with its specific substitution pattern and lower lipophilicity (clogP = 0.999) compared to certain analogs, is a strategic choice for building such libraries. Its carboxylic acid handle allows for straightforward conjugation to amine-bearing pharmacophores, while the stable ethanesulfonyl group serves as a non-reactive isostere for metabolic modulation. This makes it a more suitable and predictable intermediate for generating lead-like molecules with improved physicochemical properties compared to more reactive sulfonyl fluorides.

Utilization as a Certified Reference Standard for HPLC Method Validation

The compound is explicitly offered and certified for use as a reference standard or impurity marker [2]. This application is critical in pharmaceutical quality control (QC) and analytical development, where the accurate identification and quantification of related substances are mandatory. The unique InChIKey and available purity data (≥95%) provide the traceability required for method validation. Its use ensures that HPLC or LC-MS methods can reliably distinguish the target compound from its regioisomers or other process impurities, a task for which generic analogs without certified reference status would be inadequate.

Material Science and Agrochemical Building Block with Defined Thermal Properties

The compound's well-characterized thermal profile, including a melting point of 129-131 °C and a predicted boiling point of 440.1 °C [3][4], makes it a reliable building block in material science or agrochemical research. Its stability and solid-state handling properties are advantageous for synthesizing polymers, liquid crystals, or new crop protection agents where precise thermal behavior is a critical process parameter. This contrasts with lower-boiling or unstable analogs, ensuring reproducibility and safety in high-temperature synthetic transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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